N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a unique structural framework that includes:
- Pyridine ring : Known for its diverse pharmacological properties.
- Dihydropyrrolo[1,2-a]pyrazine core : This moiety is associated with various biological activities, including neuroprotective and anti-inflammatory effects.
- Dimethoxyphenyl group : This substitution may enhance lipophilicity and modulate receptor interactions.
The molecular formula is C_{19}H_{20}N_4O_3 with a molecular weight of approximately 356.39 g/mol. The presence of functional groups such as amides and methoxy groups contributes to its reactivity and biological profile.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Receptor Modulation : Many derivatives of pyrrolo[1,2-a]pyrazine have been shown to act as positive allosteric modulators at glutamate receptors, particularly the N-methyl-D-aspartate receptor (NMDAR), which is critical in synaptic transmission and neuroplasticity .
- Antioxidant Activity : The presence of methoxy groups can enhance the antioxidant properties of the compound by scavenging free radicals .
- Anti-inflammatory Effects : Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds. The following table summarizes key findings from relevant research:
Compound | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | COX-2 Inhibition | 0.04 ± 0.01 | |
Compound B | NMDAR Modulation | 10.5 | |
Compound C | Antioxidant Activity | 5.0 |
These studies suggest that compounds structurally related to this compound possess significant biological activities that warrant further investigation.
Neuroprotective Effects
A study investigated the neuroprotective effects of a dihydropyrrolo[1,2-a]pyrazine derivative in a model of neurodegeneration. The compound demonstrated significant neuroprotection against excitotoxicity induced by NMDA receptor activation. The protective effect was attributed to its ability to modulate calcium influx and reduce oxidative stress in neuronal cells .
Anti-inflammatory Activity
Another study assessed the anti-inflammatory properties of related compounds in a carrageenan-induced paw edema model. The results indicated that these compounds significantly reduced edema compared to controls, highlighting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-18-7-3-5-16(20(18)28-2)23-21(26)25-14-13-24-12-4-6-17(24)19(25)15-8-10-22-11-9-15/h3-12,19H,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDZEPBSMWZZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.